1-Azabicyclo[3.2.2]nonan-4-amine
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Overview
Description
1-Azabicyclo[3.2.2]nonan-4-amine is a bicyclic amine compound characterized by a nitrogen atom incorporated into a bicyclic structure.
Preparation Methods
The synthesis of 1-Azabicyclo[3.2.2]nonan-4-amine typically involves the reaction of quinuclidin-3-one with diazomethane . This reaction forms the bicyclic structure with the nitrogen atom at the bridgehead position. The synthetic route can be summarized as follows:
Starting Material: Quinuclidin-3-one
Reagent: Diazomethane
Reaction Conditions: The reaction is carried out under controlled conditions to ensure the formation of the desired bicyclic structure.
Chemical Reactions Analysis
1-Azabicyclo[3.2.2]nonan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-Azabicyclo[32
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Research has indicated its potential as an antimalarial and antitrypanosomal agent.
Mechanism of Action
The mechanism of action of 1-Azabicyclo[3.2.2]nonan-4-amine involves its interaction with molecular targets in protozoal parasites. The compound’s structure allows it to inhibit key enzymes and pathways essential for the survival of these parasites . This inhibition disrupts the metabolic processes of the parasites, leading to their death.
Comparison with Similar Compounds
1-Azabicyclo[3.2.2]nonan-4-amine can be compared with other azabicyclo compounds, such as:
- 2-Azabicyclo[3.2.2]nonane
- 3-Azabicyclo[3.2.2]nonane These compounds share a similar bicyclic structure but differ in the position of the nitrogen atom and the nature of substituents. The unique positioning of the nitrogen atom in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C8H16N2 |
---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
1-azabicyclo[3.2.2]nonan-4-amine |
InChI |
InChI=1S/C8H16N2/c9-8-3-6-10-4-1-7(8)2-5-10/h7-8H,1-6,9H2 |
InChI Key |
MTHIGTKZGQEQDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(CC2)N |
Origin of Product |
United States |
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